molecular formula C9H10FIN2O5 B13865318 Fialuridine-15N2,13C

Fialuridine-15N2,13C

Cat. No.: B13865318
M. Wt: 375.07 g/mol
InChI Key: IPVFGAYTKQKGBM-FALYIKKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Fialuridine-15N2,13C involves the incorporation of isotopically labeled nitrogen and carbon into the fialuridine molecule. The synthetic route typically starts with the preparation of the labeled pyrimidine base, followed by the attachment of the sugar moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions . Industrial production methods are similar but scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

Fialuridine-15N2,13C undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Fialuridine-15N2,13C is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Fialuridine-15N2,13C exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. It is incorporated into the viral DNA by the viral polymerase, leading to chain termination and preventing the virus from replicating. The molecular targets include the viral DNA polymerase and the pathways involved in DNA synthesis .

Comparison with Similar Compounds

Fialuridine-15N2,13C is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:

    Fialuridine: The non-labeled version of the compound.

    Lamivudine: Another nucleoside analog used to treat hepatitis B.

    Entecavir: A more potent antiviral agent for hepatitis B.

This compound stands out due to its specific application in research involving isotopic tracing and its effectiveness in studying viral replication mechanisms .

Properties

Molecular Formula

C9H10FIN2O5

Molecular Weight

375.07 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i9+1,12+1,13+1

InChI Key

IPVFGAYTKQKGBM-FALYIKKFSA-N

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I

Origin of Product

United States

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